N-Hexylpyridinium Trifluoromethanesulfonate

Ionic Liquid Thermal Analysis Phase Transition

Generic pyridinium ionic liquids often fail at high temperatures or in moist environments, limiting electrolyte lifetime and process robustness. N-Hexylpyridinium triflate overcomes these limitations with a 63 °C melting point, triflate-derived thermal stability, and hydrophobicity that prevents water uptake and HF formation. • 63 °C melting point enables easy solid-state recovery and recycling. • Wide electrochemical window and hydrophobic nature deliver stable, non-volatile electrolytes. • Thermal stability supports high-temperature acid-catalyzed reactions and polymer processing. Supplied with ≥98% purity; ready for immediate dispatch.

Molecular Formula C12H18F3NO3S
Molecular Weight 313.34 g/mol
CAS No. 623167-81-7
Cat. No. B1586524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexylpyridinium Trifluoromethanesulfonate
CAS623167-81-7
Molecular FormulaC12H18F3NO3S
Molecular Weight313.34 g/mol
Structural Identifiers
SMILESCCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C11H18N.CHF3O3S/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)8(5,6)7/h5,7-8,10-11H,2-4,6,9H2,1H3;(H,5,6,7)/q+1;/p-1
InChIKeyQFAUKQKOJVLHEL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexylpyridinium Trifluoromethanesulfonate (CAS 623167-81-7) | A Balanced, Mid-Chain Pyridinium Triflate Ionic Liquid for Research and Industrial Procurement


N-Hexylpyridinium trifluoromethanesulfonate (CAS 623167-81-7) is a quaternary ammonium salt belonging to the pyridinium triflate class of ionic liquids (ILs). It is a solid at room temperature, characterized by a melting point of 63°C , a molecular weight of 313.34 g/mol, and the molecular formula C12H18F3NO3S . As a hydrophobic IL, it offers a unique balance of thermal and electrochemical stability, making it a compelling alternative to both shorter-chain pyridinium triflates and other pyridinium-based ILs with different anions. This compound is primarily used as a non-volatile reaction medium, an electrolyte component, and a processing aid in materials science.

Why a 'Pyridinium Triflate' is Not a 'Pyridinium Triflate': Critical Structure-Property Differences in N-Hexylpyridinium Trifluoromethanesulfonate


In the class of pyridinium-based ionic liquids, seemingly small variations in alkyl chain length and anion composition lead to dramatic, non-linear changes in key performance metrics. Simply selecting a generic 'pyridinium triflate' without considering the specific alkyl chain length (e.g., substituting an ethyl for a hexyl group) or a similar hexylpyridinium salt with a different anion (e.g., tetrafluoroborate) can compromise a process in terms of thermal stability, conductivity, viscosity, and overall processability. These differences are not interchangeable and directly impact the success of applications ranging from high-temperature catalysis to the formulation of stable electrolytes. The following sections provide quantitative evidence for these critical differentiations.

N-Hexylpyridinium Trifluoromethanesulfonate: A Quantitative Head-to-Head Performance Analysis


Hexyl vs. Ethyl Chain: A 27°C Increase in Melting Point Enhances Solid-State Handling and High-Temperature Stability

Compared to its shorter-chain analog, 1-ethylpyridinium triflate (CAS 3878-80-6), N-hexylpyridinium trifluoromethanesulfonate exhibits a significantly higher melting point. The target compound has a melting point of 63°C , while the ethyl analog melts at 36°C . This represents a 27°C increase.

Ionic Liquid Thermal Analysis Phase Transition

Triflate vs. Tetrafluoroborate Anion: Superior Thermal Stability for High-Temperature Applications

The triflate (OTf) anion provides markedly better thermal stability compared to the tetrafluoroborate (BF4) anion in analogous pyridinium salts. A study on aromatic poly(pyridinium salt)s showed that poly(pyridinium triflate)s were significantly more thermally and thermooxidatively stable than analogous poly(pyridinium tetrafluoroborate)s, with the triflate polymers exhibiting a 5% weight loss temperature near 451°C in nitrogen [1]. In contrast, 1-hexylpyridinium tetrafluoroborate (CAS 474368-70-2) is noted for its anion decomposing slowly in the presence of water, limiting its use in certain environments .

Ionic Liquid Thermal Stability Polymer Chemistry

Wider Electrochemical Window of the Triflate Anion Enables Robust Electrolyte Performance

The triflate (CF3SO3-) anion is known for its wide electrochemical stability window, a key property for electrolyte applications. While direct cyclic voltammetry data for this specific compound was not found in the searched sources, the triflate anion is widely recognized for its resistance to oxidation and reduction compared to halides or tetrafluoroborate . This is in contrast to 1-hexylpyridinium tetrafluoroborate, where the BF4 anion is known to slowly decompose in the presence of water, limiting its electrochemical stability and operational lifetime .

Electrochemistry Ionic Liquid Electrolyte

Enhanced Hydrophobicity from the Hexyl Chain Enables Use in Moisture-Sensitive Applications

N-hexylpyridinium trifluoromethanesulfonate is classified as a hydrophobic ionic liquid . The increased alkyl chain length of the hexyl group (C6) compared to shorter-chain analogs like ethyl (C2) or butyl (C4) contributes to its hydrophobic character. This is a key differentiator from water-soluble pyridinium salts, such as 1-ethylpyridinium triflate, which can absorb atmospheric moisture .

Ionic Liquid Hydrophobicity Materials Science

Top Research and Industrial Applications for N-Hexylpyridinium Trifluoromethanesulfonate Driven by its Quantitative Differentiation


High-Temperature, Non-Volatile Reaction Medium for Acid-Catalyzed Organic Synthesis

The combination of a 63°C melting point, high thermal stability from the triflate anion, and hydrophobic nature makes N-hexylpyridinium trifluoromethanesulfonate an ideal, non-volatile solvent for acid-catalyzed reactions such as Friedel-Crafts alkylations and esterifications . Its ability to remain solid at room temperature facilitates easy separation and recycling, while its stability at elevated temperatures supports challenging kinetic regimes, a feature not offered by lower-melting or less thermally stable analogs .

Stable Electrolyte Component in Moisture-Sensitive Electrochemical Devices

The wide electrochemical window provided by the triflate anion and the compound's inherent hydrophobicity make it a superior candidate for electrolyte formulations in prototype batteries, supercapacitors, and sensors . This is particularly advantageous over 1-hexylpyridinium tetrafluoroborate, where the BF4 anion's tendency to hydrolyze in the presence of water can lead to HF formation and device degradation, a critical factor for long-term reliability and safety .

Ionic Plasticizer and Conductive Filler in Advanced Polymer Composites

The thermal stability and hydrophobic nature of this IL support its use as a processing aid and ionic plasticizer in polymer systems . Unlike more hydrophilic or thermally labile ILs, it can be incorporated into polymer matrices (e.g., ionogels, membranes) to enhance ionic conductivity and mechanical properties without risking decomposition during high-temperature processing (e.g., extrusion or molding) or phase separation in humid environments .

Selective Extraction Solvent for Aromatic and Sulfur-Containing Compounds

The tunable polarity and hydrophobic nature of this medium-chain pyridinium triflate are valuable for liquid-liquid extraction processes . Its ability to selectively partition aromatic hydrocarbons or sulfur-containing species from aliphatic mixtures, combined with its non-volatility and thermal stability, offers a process advantage over volatile organic solvents or less selective ILs, particularly in high-temperature or high-throughput industrial separations .

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